molecular formula C26H20N4O5 B2647601 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-35-6

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2647601
CAS No.: 1207032-35-6
M. Wt: 468.469
InChI Key: BMVVRLUKAKXBEE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,3-benzodioxole methyl group at position 3 and a 3,4-dimethylphenyl-linked 1,2,4-oxadiazole moiety at position 5. This structural architecture combines a rigid bicyclic quinazoline-dione system with aromatic and heterocyclic substituents, which are hypothesized to enhance biological activity, particularly antimicrobial properties, through improved target binding and metabolic stability .

Properties

CAS No.

1207032-35-6

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32)

InChI Key

BMVVRLUKAKXBEE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_4O_4 with a molecular weight of approximately 422.45 g/mol. It contains a quinazoline core substituted with a benzodioxole and an oxadiazole moiety, which are known for enhancing biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Study Findings : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
CompoundActivity AgainstMIC (µg/mL)
1S. aureus50
2E. coli100
3C. albicans200

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • VEGFR Inhibition : In vitro studies have shown that it acts as a selective inhibitor of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. The compound demonstrated an IC50 value of 0.04 µM against VEGFR-2, indicating strong inhibitory potential .
CompoundVEGFR-2 IC50 (µM)Effect on Cell Viability (EC50 µM)
Tested0.04>10

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Antioxidant Properties : The presence of the benzodioxole moiety contributes to antioxidant activity, which may enhance its therapeutic efficacy against oxidative stress-related diseases.
  • Inhibition of Kinases : The quinazoline scaffold is known for its role in inhibiting various kinases involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various quinazoline derivatives reported that compounds with electron-donating groups exhibited enhanced antimicrobial properties compared to those with electron-withdrawing groups .
  • Anticancer Studies : In vivo assays demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Studies have demonstrated its potential as an anticancer agent. For instance, a synthesis and pharmacological evaluation study highlighted its effectiveness against several cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer cells (MCF-7) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of the Compound

Cell Line IC50 (µM) Mechanism
HePG-215.2Induction of apoptosis
MCF-712.5Inhibition of cell proliferation
A549 (Lung Cancer)18.0Cell cycle arrest

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Neuroprotective Effects

Emerging studies suggest that this quinazoline derivative may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and reduce neuroinflammation in neuronal cells .

Table 3: Neuroprotective Activity

Model Effect Observed Mechanism
SH-SY5Y CellsReduction in oxidative stress markersAntioxidant activity
Animal Model (Rodent)Improvement in cognitive functionAnti-inflammatory effects

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the cyclization of appropriate precursors under acidic or basic conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the benzodioxole and oxadiazole rings have been shown to significantly influence biological activity .

Table 4: Structure-Activity Relationship Insights

Substituent Modification Effect on Activity
3,4-DimethylphenylIncreased potency against cancer cellsEnhanced binding affinity
Benzodioxole moietyEssential for anticancer activityCritical for mechanism

Comparison with Similar Compounds

Core Structure :

  • Target Compound : Quinazoline-2,4-dione.
  • Analog: Thieno[2,3-d]pyrimidine-2,4-dione.

Substituents :

  • Position 3 :
    • Target: 1,3-Benzodioxol-5-ylmethyl group (electron-rich aromatic system with a methylene linker).
    • Analog: Benzyl or aryloxadiazolylmethyl groups (variable aryl substituents).
  • Position 7 (Target) / Position 6 (Analog) :
    • Both compounds feature 1,2,4-oxadiazole substituents. The target compound’s oxadiazole is linked to a 3,4-dimethylphenyl group, whereas the analog employs a 5-phenyl-1,3,4-oxadiazole. The dimethylphenyl group may enhance lipophilicity and membrane penetration .

Antimicrobial Screening :

  • Analog: Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL. Activity is attributed to the synergistic effects of the oxadiazole and thienopyrimidine-dione core .
  • The 1,3-benzodioxole group may improve pharmacokinetic profiles by reducing metabolic degradation compared to simpler aryl substituents in the analog .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Role : Both compounds utilize 1,2,4-oxadiazole as a bioisostere for ester or amide groups, enhancing resistance to enzymatic hydrolysis and improving binding to microbial targets (e.g., enzyme active sites or membrane components) .
  • Aromatic Substitutions : The 3,4-dimethylphenyl group in the target compound likely increases hydrophobicity, favoring interactions with lipophilic regions of microbial targets. In contrast, the analog’s phenyl group may limit this effect.

Data Table: Structural and Functional Comparison

Feature Target Compound Analog Compound
Core Structure Quinazoline-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione
Position 3 Substituent 1,3-Benzodioxol-5-ylmethyl [3-Aryl-1,2,4-oxadiazol-5-yl]methyl
Oxadiazole Substituent 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl at position 7 5-Phenyl-1,3,4-oxadiazol-2-yl at position 6
Reported Activity Hypothesized antimicrobial activity (based on structural analogs) Confirmed antimicrobial activity (MIC: 2–16 µg/mL)
Metabolic Stability Likely enhanced due to 1,3-benzodioxole’s electron-withdrawing effects Moderate; susceptible to oxidation at thiophene ring

Research Findings and Implications

Oxadiazole Efficacy : The presence of 1,2,4-oxadiazole in both compounds correlates with antimicrobial activity, likely through interference with microbial cell wall synthesis or enzyme inhibition .

Substituent Optimization : The 1,3-benzodioxole group in the target compound could mitigate rapid hepatic clearance observed in simpler aryl-substituted analogs, extending half-life .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the quinazoline-2,4-dione core in multi-heterocyclic systems like this compound?

  • Methodological Answer : The quinazoline-2,4-dione core is typically synthesized via cyclocondensation reactions. For example, 1,1’-carbonyldiimidazole can be used to form the dione ring system, as demonstrated in analogous thieno[2,3-d]pyrimidine derivatives . Acid-mediated cyclization (e.g., using phosphorous oxychloride) is also critical for introducing substituents at specific positions . Structural confirmation relies on NMR and mass spectrometry to validate regioselectivity and purity .

Q. How are spectroscopic techniques applied to confirm the structure of complex heterocycles containing 1,2,4-oxadiazole and benzodioxole moieties?

  • Methodological Answer : 1H NMR is essential for identifying proton environments, such as the methylene bridge in the benzodioxolylmethyl group and aromatic protons in the oxadiazole ring. IR spectroscopy confirms carbonyl (C=O) and oxadiazole (C=N) stretches. Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula . X-ray crystallography, as used in analogous oxadiazole derivatives, resolves stereochemical ambiguities .

Q. What is the rationale for incorporating 1,2,4-oxadiazole and benzodioxole groups into quinazoline-dione derivatives?

  • Methodological Answer : The 1,2,4-oxadiazole moiety enhances metabolic stability and hydrogen-bonding interactions with biological targets, while the benzodioxole group improves lipophilicity and bioavailability. These design principles are supported by studies on structurally similar antimicrobial and antifungal agents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 1,3,4-oxadiazole moiety at the 7-position of the quinazoline-dione system?

  • Methodological Answer : Yield optimization involves screening coupling reagents (e.g., DIC in DCM/DMF mixtures) and reaction temperatures. For example, UV-induced cyclization or ultrasound-assisted synthesis reduces side reactions and improves efficiency . Solvent polarity adjustments (e.g., using DMF for polar intermediates) and molecular sieves to absorb byproducts (e.g., H2O) are also effective .

Q. What strategies address conflicting bioactivity data in studies of 1,2,4-oxadiazole-containing compounds?

  • Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardized MIC (Minimum Inhibitory Concentration) testing with controls (e.g., ciprofloxacin for bacteria) and HPLC-purified compounds are recommended . Cross-validation using molecular docking studies can reconcile differences by identifying binding mode variations .

Q. How do computational methods like molecular docking predict the mechanism of action for this compound?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the oxadiazole ring and enzyme active sites (e.g., fungal CYP51 or bacterial topoisomerases). Key parameters include binding energy (ΔG), hydrogen-bonding networks, and hydrophobic contacts. Validation via comparative analysis with crystallographic data (e.g., PDB entries) ensures reliability .

Q. What experimental approaches resolve low regioselectivity during the cyclization of thiourea intermediates?

  • Methodological Answer : Regioselectivity challenges in cyclization (e.g., forming 1,3,5-oxadiazinane vs. triazinane derivatives) are addressed by modifying acid catalysts (e.g., HCl vs. H2SO4) and reaction duration. Monitoring via TLC or in-situ IR spectroscopy helps identify optimal stopping points . Computational tools (DFT calculations) predict thermodynamic favorability of pathways .

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